molecular formula C16H21F2N3O2 B5298198 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide

2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide

カタログ番号 B5298198
分子量: 325.35 g/mol
InChIキー: VCFFBHNXUBIHSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide, also known as DF-MP-AEA, is a compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the brain. Endocannabinoids are natural compounds that are produced by the body and have been shown to have a wide range of physiological effects, including pain relief, anti-inflammatory effects, and regulation of appetite.

作用機序

2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide increases the levels of endocannabinoids in the brain, which can lead to a wide range of physiological effects, including pain relief, anti-inflammatory effects, and regulation of appetite.
Biochemical and Physiological Effects:
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide can increase the levels of endocannabinoids in the brain, which can lead to pain relief, anti-inflammatory effects, and regulation of appetite. 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has also been shown to have anti-anxiety effects, which can further contribute to its potential therapeutic properties.

実験室実験の利点と制限

One of the main advantages of 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide for lab experiments is its specificity for FAAH inhibition. 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has been shown to be highly selective for FAAH, which can help to minimize off-target effects. However, one of the limitations of 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide is its relatively short half-life, which can make it difficult to study its long-term effects.

将来の方向性

There are several future directions for research on 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide. One area of research is its potential use as a pain reliever. Further studies are needed to determine the optimal dosage and duration of treatment for pain relief. Another area of research is its potential use as an anti-inflammatory agent. Studies are needed to determine the mechanisms underlying its anti-inflammatory effects and to determine the optimal dosage and duration of treatment. Additionally, further studies are needed to determine the potential side effects of 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide and to develop strategies to minimize these side effects. Finally, studies are needed to determine the potential therapeutic applications of 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide in other areas, such as anxiety and depression.

合成法

The synthesis of 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves the reaction of 3,4-difluorobenzylamine with N-propylacetyl chloride, followed by the addition of 3-oxo-2-piperazinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide.

科学的研究の応用

2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has been extensively studied for its potential therapeutic properties. One of the main areas of research has been its potential use as a pain reliever. Studies have shown that 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide can increase the levels of endocannabinoids in the brain, which can lead to pain relief. 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has also been shown to have anti-inflammatory effects, which can further contribute to its pain-relieving properties.

特性

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c1-2-5-19-15(22)9-14-16(23)20-6-7-21(14)10-11-3-4-12(17)13(18)8-11/h3-4,8,14H,2,5-7,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFFBHNXUBIHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。